Primaquine-13CD3

Stable Isotope Labeling LC-MS/MS Quantitative Bioanalysis

This dual-labeled (13C, D3) primaquine analog provides a definitive +4.02 Da mass shift, enabling unambiguous resolution from unlabeled analyte in complex biomatrices. With ≥98% isotopic purity, it minimizes cross-talk and ensures accurate matrix-effect compensation in validated LC-MS/MS methods. Essential for FDA/EMA-compliant bioanalysis, drug metabolism studies, and CYP2D6-mediated stereoselective metabolism investigations. Direct substitution of non-isotopic internal standards introduces unacceptable quantitative bias.

Molecular Formula C15H21N3O
Molecular Weight 263.36 g/mol
Cat. No. B12418493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimaquine-13CD3
Molecular FormulaC15H21N3O
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESCC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2+1D3
InChIKeyINDBQLZJXZLFIT-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Primaquine-13CD3: A Stable Isotope-Labeled Internal Standard for Precise Antimalarial Quantification


Primaquine-13CD3 is a stable isotope-labeled analog of the 8-aminoquinoline antimalarial drug primaquine [1]. This compound incorporates one carbon-13 (13C) atom and three deuterium (D3) atoms into its molecular structure, resulting in a molecular formula of C14¹³CH18D3N3O and a molecular weight of 263.36 g/mol [1]. As a dual-labeled internal standard, it is specifically designed to support accurate and precise quantification of primaquine and its metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Primaquine-13CD3 Cannot Be Substituted by Generic Analogs in Quantitative Bioanalysis


Generic substitution of an analytical internal standard is not feasible without method revalidation. Primaquine-13CD3 provides a specific mass shift of +4.02 Da relative to unlabeled primaquine, which is critical for resolving analyte and internal standard signals in complex matrices [1]. This mass separation, combined with high isotopic purity (≥98%), minimizes isotopic cross-talk and ensures accurate compensation for matrix effects and extraction variability . Using a non-isotopically labeled analog or an internal standard with insufficient mass shift can introduce significant quantitative bias due to differential ionization efficiency, ion suppression, or endogenous interference . Therefore, direct substitution without rigorous cross-validation compromises data integrity and regulatory compliance in pharmacokinetic, metabolic, and clinical studies.

Primaquine-13CD3: Quantitative Evidence of Analytical Superiority Over Unlabeled and Singly-Labeled Analogs


Mass Shift of +4.02 Da Enables Unambiguous Analyte Resolution in LC-MS/MS

Primaquine-13CD3 exhibits a mass shift of +4.02 Da compared to unlabeled primaquine, which has a monoisotopic mass of 259.34 Da [1]. This mass difference, resulting from the incorporation of one 13C (+1 Da) and three deuterium atoms (+3 Da), is sufficient to avoid isotopic overlap and cross-talk in tandem mass spectrometry [1]. In contrast, a singly-labeled analog such as primaquine-d3 would provide only a +3 Da shift, which may be less robust in matrices with high background or when monitoring metabolites with similar nominal masses [2].

Stable Isotope Labeling LC-MS/MS Quantitative Bioanalysis

High Isotopic Purity (≥98%) Ensures Reliable Quantification Without Cross-Contamination

Primaquine-13CD3 is specified with a chemical purity of ≥98% by vendors, indicating minimal contamination by unlabeled or partially labeled species . This high isotopic enrichment is critical for its function as an internal standard, as any residual unlabeled primaquine would directly bias the quantification of the target analyte in patient or experimental samples . While generic analytical standards may have lower or unspecified isotopic purity, Primaquine-13CD3's purity level aligns with the rigorous requirements of validated bioanalytical methods used in clinical pharmacokinetic studies [1].

Isotopic Purity Analytical Standard Quality Control

Validated Use in Clinical Pharmacokinetic Studies Demonstrates Method Robustness

A validated LC-MS/MS method employing stable isotope-labeled internal standards (including 13C-labeled primaquine) was successfully implemented for the simultaneous and enantiospecific quantification of primaquine and its metabolite carboxyprimaquine in human plasma [1]. The method achieved a calibration range of 0.571–260 ng/mL for primaquine enantiomers with intra- and inter-day precision <10% and accuracy between 94.7% and 103% [1]. This method was applied to pharmacokinetic studies in healthy volunteers, confirming the suitability of 13C-labeled primaquine as an internal standard for robust, reproducible quantification in a clinical setting [1].

Method Validation Pharmacokinetics Clinical Bioanalysis

Primaquine-13CD3: Optimal Application Scenarios for Quantitative Bioanalysis and Drug Development


Clinical Pharmacokinetic Studies of Primaquine and Its Enantiomers

Primaquine-13CD3 is ideally suited as an internal standard for LC-MS/MS methods quantifying primaquine and its metabolites in human plasma. The validated method described by Hanpithakpong et al. (2022) achieved precision <10% and accuracy 94.7–103% across a calibration range of 0.571–260 ng/mL, enabling robust assessment of primaquine pharmacokinetics in healthy volunteers [1]. The dual labeling (13C and D3) ensures minimal isotopic interference, which is particularly important when analyzing enantiomers that may have distinct pharmacokinetic profiles.

Metabolic Profiling and Drug-Drug Interaction Studies

Stable isotope labeling with 13C, as employed in Primaquine-13CD3, allows for the specific tracking of primaquine-derived metabolites in complex in vitro systems such as primary human hepatocytes [1]. By using a 1:1 mixture of 13C-labeled and unlabeled primaquine, researchers can filter for twin peaks in mass spectrometry to confidently identify drug metabolites, distinguishing them from endogenous compounds [1]. This application is critical for understanding CYP2D6-mediated metabolism and assessing potential drug-drug interactions.

Regulated Bioanalysis for Abbreviated New Drug Applications (ANDAs)

For generic drug manufacturers developing primaquine formulations, the use of a high-purity, stable isotope-labeled internal standard like Primaquine-13CD3 is essential for meeting FDA and EMA bioanalytical method validation guidelines [1]. The documented method performance (precision, accuracy, recovery, stability) provides a precedent for regulatory submissions, reducing the burden of method development and validation [1].

Enantioselective Metabolism Studies Using Recombinant CYP Enzymes

Primaquine-13CD3 or analogous 13C-labeled primaquine has been used to investigate the differential metabolism of primaquine enantiomers by CYP2D6 [1]. In such studies, the labeled compound serves as a tracer to quantify the formation of specific hydroxylated metabolites (e.g., 2-OH-PQ, 4-OH-PQ) from individual enantiomers, providing quantitative insights into stereoselective metabolism and potential toxicity mechanisms [1].

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